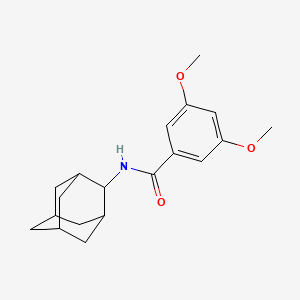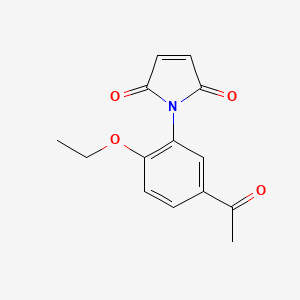![molecular formula C20H15N3O3 B5762214 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5762214.png)
2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide, also known as PBOX-15, is a small molecule compound that has been studied for its potential use in cancer treatment. It belongs to a class of compounds called benzoxazoles, which have been shown to have antitumor properties.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is not fully understood, but it is thought to involve the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of many proteins involved in cell growth and survival. Inhibition of HSP90 by 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide leads to the degradation of these proteins and ultimately cell death.
Biochemical and Physiological Effects
2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and migration of cancer cells. In animal models of cancer, 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has been shown to inhibit the growth of tumors and increase survival rates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is that it has been shown to have broad-spectrum antitumor activity, meaning it is effective against a variety of cancer cell lines. However, one limitation of 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is that it has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
For research on 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide include improving its solubility and bioavailability, as well as studying its potential use in combination with other cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide and its potential use in different types of cancer.
Métodos De Síntesis
The synthesis of 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide involves several steps, including the reaction of 4-bromo-2-nitroaniline with 2-aminopyridine to form 4-(2-pyridinylamino)-2-nitroaniline. This compound is then reacted with 2-hydroxybenzoyl chloride to form 2-(4-pyridinyl)-1,3-benzoxazol-5-ylamine. Finally, this compound is reacted with 2-methoxybenzoyl chloride to form 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide.
Aplicaciones Científicas De Investigación
2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has been studied for its potential use in cancer treatment. It has been shown to have antitumor activity in a variety of cancer cell lines, including breast, colon, and lung cancer. 2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has also been shown to inhibit the growth of tumors in animal models of cancer.
Propiedades
IUPAC Name |
2-methoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c1-25-17-5-3-2-4-15(17)19(24)22-14-6-7-18-16(12-14)23-20(26-18)13-8-10-21-11-9-13/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJORDMDCIAWPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5305174 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydrazino-8,8-dimethyl-3-phenyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B5762140.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B5762147.png)

![4,6-dimethyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]pyrimidine](/img/structure/B5762166.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5762174.png)



![N'-{1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}isonicotinohydrazide](/img/structure/B5762213.png)
![N-(2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5762221.png)

![ethyl 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoate](/img/structure/B5762239.png)
![4-fluoro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5762241.png)
